3-Fluoroephedrine-d3
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Overview
Description
3-Fluoroephedrine-d3: is a stable isotope-labeled compound with the molecular formula C10H11D3FNO and a molecular weight of 186.24 . It is primarily used in research settings, particularly in the fields of proteomics and metabolic studies . The compound is a deuterated form of 3-Fluoroephedrine, where three hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production methods for 3-Fluoroephedrine-d3 are not extensively documented. it is likely that the production involves advanced organic synthesis techniques, including the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroephedrine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3-Fluoroephedrine-d3 is used as a reference material for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) due to its stable isotopic labeling .
Biology: In biological research, the compound is utilized to study metabolic pathways and enzyme kinetics. Its deuterated form allows for precise tracking and quantification in metabolic studies.
Mechanism of Action
The mechanism of action of 3-Fluoroephedrine-d3 involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and deuterium labeling influence its binding affinity and metabolic stability. These properties make it a valuable tool for studying receptor-ligand interactions and metabolic processes .
Comparison with Similar Compounds
3-Fluoroephedrine: The non-deuterated form of the compound.
Ephedrine: A structurally similar compound without the fluorine atom.
Pseudoephedrine: An isomer of ephedrine with similar pharmacological properties.
Uniqueness: 3-Fluoroephedrine-d3 is unique due to its stable isotopic labeling, which enhances its utility in research applications. The presence of deuterium atoms provides distinct advantages in NMR spectroscopy and MS, allowing for more accurate and detailed analysis .
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1S,2R)-1-(3-fluorophenyl)-2-(methylamino)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1 |
InChI Key |
DGHFNCMIOMIHDW-GMSGAONNSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC=C1)F)O)NC |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)F)O)NC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.